

Application Note: Quantification of Adoxosidic Acid using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: *Adoxosidic acid*

Cat. No.: *B1253441*

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Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Adoxosidic acid**, a significant iridoid glycoside found in various medicinal plants. The developed method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent linearity, accuracy, and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring a standardized method for the quantification of **Adoxosidic acid** in plant extracts and other matrices.

Introduction

Adoxosidic acid is a naturally occurring iridoid glycoside that has garnered interest for its potential therapeutic properties. As research into its pharmacological activities progresses, the need for a validated analytical method for its accurate quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals. This document provides a detailed protocol for an HPLC-UV method for the determination of **Adoxosidic acid**.

Experimental

Instrumentation and Consumables

- HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
- Column: Phenomenex Luna® C18(2) 100 Å, 250 x 4.6 mm, 5 µm (or equivalent)
- Software: OpenLab CDS ChemStation Edition or equivalent
- Analytical Balance: Mettler Toledo MS-TS or equivalent
- pH Meter: Orion Star™ A211 or equivalent
- Syringe Filters: 0.45 µm PTFE
- Vials: 2 mL amber glass autosampler vials with PTFE septa

Reagents and Standards

- **Adoxosidic acid** reference standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (Milli-Q® or equivalent)
- Formic acid (LC-MS grade)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

Parameter	Condition
Column	Phenomenex Luna® C18(2) 100 Å, 250 x 4.6 mm, 5 µm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	10-30% B (0-15 min), 30-90% B (15-20 min), 90% B (20-25 min), 90-10% B (25-27 min), 10% B (27-30 min)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	235 nm
Run Time	30 minutes

Protocols

Standard Solution Preparation

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Adoxosidic acid** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
- Filter all standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation (from dried plant material)

- Grinding: Grind the dried plant material to a fine powder (approximately 40 mesh).
- Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a 50 mL conical tube. Add 25 mL of 80% methanol, vortex for 1 minute, and sonicate for 30 minutes

in a water bath at 40 °C.

- Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collection: Carefully collect the supernatant. Repeat the extraction process on the residue twice more, combining the supernatants.
- Evaporation: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at 50 °C.
- Reconstitution: Reconstitute the dried extract with 5 mL of methanol.
- Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an autosampler vial.

Method Validation Summary

The described method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.

Parameter	Result
Linearity (R^2)	> 0.999
Linear Range	1 - 100 µg/mL
LOD	0.2 µg/mL
LOQ	0.7 µg/mL
Intra-day Precision (%RSD)	< 2%
Inter-day Precision (%RSD)	< 3%
Accuracy (Recovery)	98.5% - 101.2%

Results and Discussion

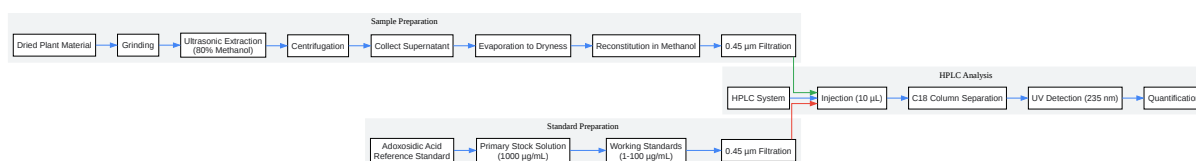
The HPLC method provided a well-resolved peak for **Adoxosidic acid** with a retention time of approximately 12.5 minutes. The calibration curve showed excellent linearity over the

concentration range of 1-100 µg/mL. The low LOD and LOQ values indicate the high sensitivity of the method. The precision and accuracy results are within the acceptable limits for analytical methods.

Conclusion

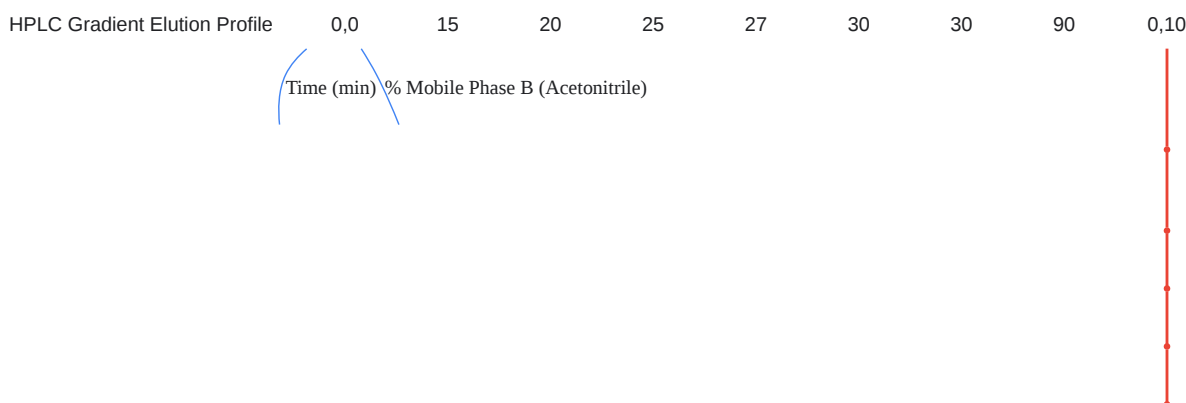
The developed HPLC method is simple, rapid, accurate, and precise for the quantification of **Adoxosidic acid** in plant extracts. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting.

Visualizations



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Caption: Experimental workflow from sample preparation to HPLC analysis.



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Caption: HPLC mobile phase gradient profile.

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